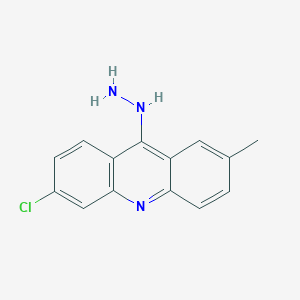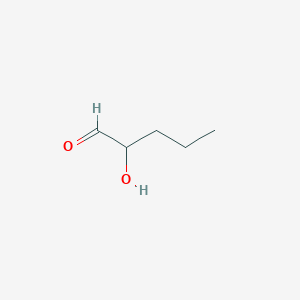
2-Hydroxypentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxypentanal can be synthesized through the hydration of 2,3-dihydropyran. The process involves mixing 2,3-dihydropyran with water and hydrochloric acid, followed by neutralization with sodium hydroxide. The product is then extracted with ether and distilled under reduced pressure .
Industrial Production Methods: On an industrial scale, this compound can be produced through the rearrangement of alkyl hydroperoxides. This method involves the direct air oxidation of hydrocarbons or the addition of hydrogen peroxide to double bonds, followed by rearrangement to form the desired hydroxyaldehyde .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxypentanoic acid.
Reduction: It can be reduced to form 2-hydroxypentanol.
Substitution: It can react with alcohols to form hemiacetals and acetals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed to facilitate the formation of hemiacetals and acetals.
Major Products Formed:
Oxidation: 2-Hydroxypentanoic acid.
Reduction: 2-Hydroxypentanol.
Substitution: Hemiacetals and acetals.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor for other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Hydroxypentanal involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow it to participate in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. This reactivity is crucial for its role in forming hemiacetals and acetals, as well as in oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybutanal: Similar structure but with one less carbon atom.
2-Hydroxyhexanal: Similar structure but with one more carbon atom.
2-Hydroxy-3-methylbutanal: Similar structure with a methyl group on the third carbon.
Uniqueness: 2-Hydroxypentanal is unique due to its specific chain length and the position of the hydroxyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
2-hydroxypentanal |
InChI |
InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
SUTLBTHMXYSMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
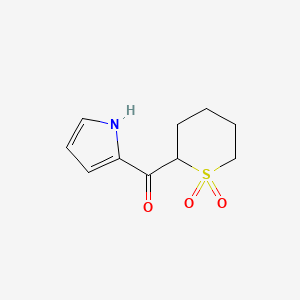
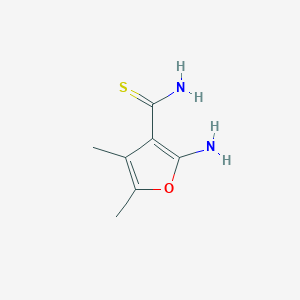
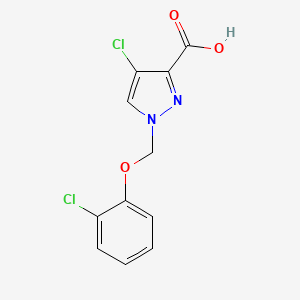
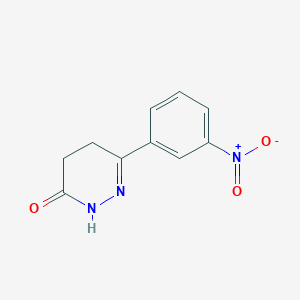
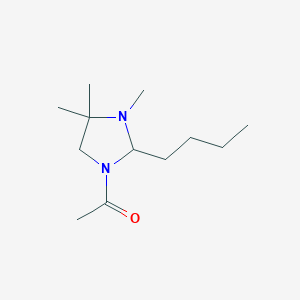
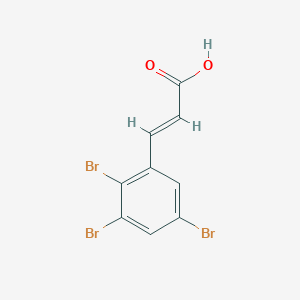
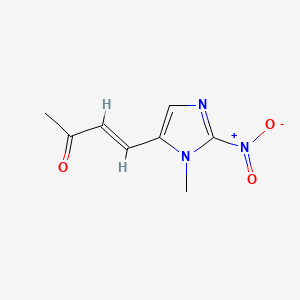
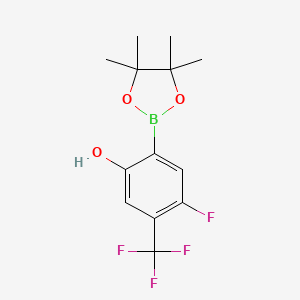
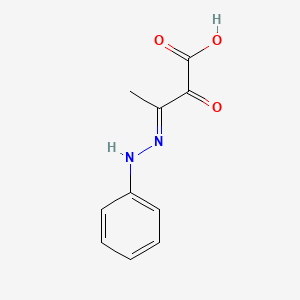
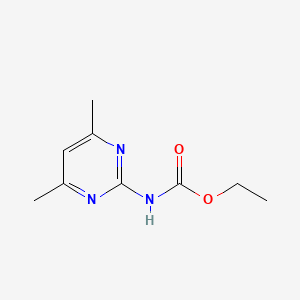
![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
